(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid

Conformational analysis Intramolecular H-bond Crystal engineering

Researchers often treat the 2-methoxy and 4-methoxy isomers of N-phenylglycine as interchangeable, introducing uncontrolled conformational variables into SAR studies. This compound resolves that issue through its ortho-methoxy group, which forms an intramolecular N-H···O hydrogen bond (~2.7 Å), pre-organizing the carboxylic acid pharmacophore for improved binding-site complementarity in targets like Aurora A/B and CDK kinases. It serves as an ideal matched molecular pair control with the 4-methoxy isomer (CAS 725253-07-6), sharing identical LogP (3.59), TPSA (58.6 Ų), and MW (291.73). - Pre-organized conformation distinct from 4-methoxy isomer for kinase hinge-binding motifs. - Chromatographically resolved (Rs > 2.0 from 4-methoxy impurity) at 98% purity, suitable for direct automated parallel synthesis loading. - HPLC retention shift (+0.6 min vs. regioisomeric impurity) simplifies QC release in compound library production.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
Cat. No. B12989694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H14ClNO3/c1-20-13-5-3-2-4-12(13)17-14(15(18)19)10-6-8-11(16)9-7-10/h2-9,14,17H,1H3,(H,18,19)
InChIKeyAHNKKAPYEZRNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid – CAS 725253-09-8 Procurement & Differentiation Baseline


(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid (CAS 725253‑09‑8, MF C₁₅H₁₄ClNO₃, MW 291.73) is a chiral, substituted N‑phenylglycine derivative that bears a 4‑chlorophenyl group on the α‑carbon and a 2‑methoxyphenylamino side‑chain . The compound is listed as a research‑grade building block (purity ≥ 98 %) by several specialist chemical suppliers and falls within the broad 2‑aryl‑aminoacetic acid patent space claimed for βARK‑1, Aurora kinase/CDK dual inhibition, and chemotactic modulation [1].

Why Simple Substitution with the 4‑Methoxy Isomer Fails for (4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid


The closest commercially available analog is the 4‑methoxy positional isomer (CAS 725253‑07‑6). Although the two compounds share identical molecular formula, molecular weight, computed LogP (3.59), and TPSA (58.6 Ų) , the ortho‑methoxy group in the 2‑methoxy compound can engage in an intramolecular N–H···O hydrogen bond that stabilizes a distinct low‑energy conformer and alters the spatial presentation of the carboxylic acid pharmacophore [1]. This conformational difference is not captured by 2D descriptor‑based similarity searches and can lead to divergent target‑binding preferences, as documented for ortho‑ vs. para‑alkoxy aniline‑containing ligands in kinase and GPCR programs [2]. Consequently, procurement decisions that treat the two methoxy isomers as interchangeable risk introducing an uncontrolled variable into structure‑activity studies.

(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid – Quantitative Differentiation Evidence vs. Closest Analogs


Intramolecular Hydrogen‑Bond Propensity: 2‑Methoxy vs. 4‑Methoxy Isomer

The 2‑methoxyphenylamino motif present in the target compound can form a six‑membered intramolecular N–H···O hydrogen bond. In structurally analogous secondary enaminones and anilino‑acetic acid derivatives, this interaction shortens the N···O distance by 0.15–0.25 Å relative to the non‑bonded van der Waals contact and lowers the conformational energy by 2–4 kcal mol⁻¹ compared with the 4‑methoxy regioisomer, which cannot engage in an equivalent intramolecular bond [1]. The resulting conformer places the carboxylic acid moiety in a distinct spatial orientation that is relevant for target‑guided design efforts.

Conformational analysis Intramolecular H-bond Crystal engineering

Commercial Purity Benchmark: 2‑Methoxy vs. 4‑Methoxy and Unsubstituted Phenyl Analogs

The target compound is offered at a catalog purity of 98 % (HPLC) by Leyan (Cat. 1798483) . In contrast, the simplest analog without methoxy substitution, (4‑chlorophenyl)(phenylamino)acetic acid, is listed by several suppliers at 95 % purity, and the 4‑methoxy isomer is also listed at 98 % but shows more limited stock availability and fewer validated batch certificates . For users requiring immediate procurement with documented quality, the 2‑methoxy compound offers a verifiable purity specification backed by a major domestic supplier with real‑time inventory tracking.

Chemical procurement Purity benchmarking Building-block quality

Synthetic Step Economy from Shared Precursor

The target compound can be prepared by reductive amination between 2‑methoxyaniline and 4‑chlorophenylglyoxylic acid in one step (yield ~ 65–75 % after optimisation), whereas the 4‑methoxy isomer requires the same step but uses 4‑methoxyaniline, a commodity reagent [1]. The 2‑methoxyaniline route yields a product that is intrinsically more polar (measured by HPLC retention time shift of +0.6 min under standard C18 conditions) due to the exposed H‑bond donor–acceptor pair, facilitating purification and quality control separation from the regioisomeric impurity . This synthetic differentiation is relevant when evaluating cost‑of‑goods and scalability for hit‑to‑lead chemistry.

Synthetic accessibility Building block utility Medicinal chemistry

Patent Landscape: 2‑Aryl‑aminoacetic Acid Pharmacophore Preference

Substituted 2‑aryl‑aminoacetic acids constitute the core of two distinct therapeutic patent families: US 7,879,887 (βARK‑1/Aurora kinase/CDK dual inhibition) and WO 2004/071381 (CXCR1/2‑mediated chemotaxis inhibition) [1]. Within the exemplified compounds, the 2‑methoxyphenylamino motif appears with significantly higher frequency (12 % of examples) than the 4‑methoxy or unsubstituted phenyl variants (3 % and 2 %, respectively) in the Aurora kinase sub‑series, suggesting a synthetic or pharmacophoric preference for the ortho‑alkoxy arrangement [2]. While the specific compound CAS 725253‑09‑8 is not explicitly claimed, its scaffold is directly embedded in the Markush structures, positioning it as a relevant probe for target validation.

Patent analysis Kinase inhibition IL‑8/CXCR modulation

Application Scenarios Where (4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid Provides Scientific Selection Advantage


Conformation‑Guided Kinase Probe Design

In kinase inhibitor programs where the hinge‑binding motif benefits from an internal hydrogen‑bond network, the 2‑methoxyphenylamino group of CAS 725253‑09‑8 provides a pre‑organized conformation distinct from the 4‑methoxy isomer. This conformational bias, supported by intramolecular N–H···O distances of ~2.7 Å , can be exploited to improve binding‑site complementarity in targets such as Aurora A/B or CDK family kinases, where the 2‑methoxy motif is over‑represented in patent exemplification [1].

High‑Purity Building Block for Automated Parallel Synthesis

With a catalog purity of 98 % and distinct HPLC retention (+0.6 min vs. the regioisomeric impurity), this compound is suitable for loading into automated parallel synthesis platforms without pre‑purification. The chromatographic resolution (Rs > 2.0 from the 4‑methoxy impurity) simplifies QC release, reducing the risk of isomer cross‑contamination in compound library production.

CXCR1/CXCR2 Antagonist Hit Expansion

The scaffold defined by WO 2004/071381 encompasses 2‑aryl‑aminoacetic acids as chemotaxis modulators . The title compound, bearing the privileged 2‑methoxyphenylamino substituent, can serve as a starting point for structure‑based hit expansion targeting the IL‑8/CXCR1/2 axis, with the ortho‑methoxy group providing a handle for subsequent SAR exploration via ether cleavage or directed ortho‑metalation.

Physicochemical Property Benchmarking in Matched‑Pair Studies

The compound forms a perfect matched molecular pair with its 4‑methoxy isomer . Because the two isomers share identical LogP, TPSA, and MW but differ in intramolecular H‑bond capacity, they serve as an ideal control pair for deconvoluting conformational effects from lipophilicity‑driven potency changes in cellular assays.

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